Home > Products > Screening Compounds P82776 > 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine - 1211529-92-8

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Catalog Number: EVT-1668372
CAS Number: 1211529-92-8
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB) * Compound Description: This compound is a high-affinity D1 dopamine receptor agonist. [] It exhibits potent activity and selectivity for D1 receptors, making it a suitable candidate for in vivo studies. [] Resolution of its enantiomers reveals distinct differences in D1 receptor binding affinity and selectivity. []* Relevance: This compound shares the core 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine structure with the target compound. It differs by the presence of a phenyl ring at position 1, a hydroxyl group at positions 7 and 8, and an allyl group at position 3. This compound exemplifies how substitutions on the benzazepine core can significantly impact D1 receptor binding and selectivity.

2. R-(+)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine [(R)-(+)-6-Br-APB] * Compound Description: This is the R-(+) enantiomer of 6-Br-APB and demonstrates significantly higher affinity and selectivity for the D1 receptor compared to its S-(-) counterpart. [] It represents a potent D1 agonist within the 1-phenyl-3-benzazepine series. []* Relevance: This compound shares the same core structure as 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, but with additional substitutions, highlighting the importance of stereochemistry in receptor binding. It differs by the presence of a phenyl ring at position 1, a hydroxyl group at positions 7 and 8, and an allyl group at position 3.

3. (+/-)-7-Chloro-8-hydroxy-3-[6-(N,N-dimethylamino)hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1) * Compound Description: This compound displays high binding affinity and selectivity for dopamine D1 receptors (Ki = 49.3 nM). [] It acts as a D1 receptor antagonist, inhibiting dopamine-stimulated adenylyl cyclase in rat caudate. []* Relevance: This compound belongs to the substituted 2,3,4,5-tetrahydro-1H-3-benzazepine class, demonstrating the structural diversity possible within this group and its applicability for targeting D1 receptors, albeit with antagonist properties in this case, unlike 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. It differs by the presence of chlorine at position 7, a hydroxyl group at position 8, a phenyl ring at position 1, and a [6-(N,N-dimethylamino)hexyl] substituent at position 3.

4. (+/-)-7-Chloro-8-hydroxy-3-[4'-(N,N-dimethylamino)cinnamyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6a) * Compound Description: This compound exhibits high binding affinity for dopamine D1 receptors (Ki = 60.3 nM) and acts as a potent D1 antagonist, effectively blocking dopamine-stimulated adenylyl cyclase activity. []* Relevance: Similar to the target compound, this compound falls under the substituted 2,3,4,5-tetrahydro-1H-3-benzazepine category and shows interaction with dopamine D1 receptors, albeit as an antagonist. It differs by the presence of chlorine at position 7, a hydroxyl group at position 8, a phenyl ring at position 1, and a [4'-(N,N-dimethylamino)cinnamyl] group at position 3.

Properties

CAS Number

1211529-92-8

Product Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

IUPAC Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

InChI

InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11/h2-3,13H,4-7H2,1H3

InChI Key

DXFYTAUJZQOFJB-UHFFFAOYSA-N

SMILES

COC1=C2CCNCCC2=C(C=C1)Br

Canonical SMILES

COC1=C2CCNCCC2=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.